PLX9486 -

PLX9486

Catalog Number: EVT-1492243
CAS Number:
Molecular Formula: C28H62Cl8N8
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor PLX9486 binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.
Synthesis Analysis

The synthesis of PLX9486 involves several key steps that optimize the compound's efficacy and selectivity. The synthetic route typically begins with the formation of a core structure that incorporates a pyridine or pyrimidine ring, which is essential for the compound's biological activity.

Methods and Technical Details

  1. Starting Materials: The synthesis often begins with commercially available aromatic compounds that are modified through various chemical reactions.
  2. Reactions: Key reactions involved include:
    • Nucleophilic substitutions to introduce functional groups that enhance binding affinity to the B-Raf protein.
    • Coupling reactions that link different molecular fragments together to form the final structure.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography are employed to isolate PLX9486 from by-products and unreacted materials.
Molecular Structure Analysis

The molecular structure of PLX9486 is characterized by its complex arrangement of atoms that facilitates its interaction with target proteins.

Structure and Data

  • Molecular Formula: C15_{15}H14_{14}ClN3_{3}O
  • Molecular Weight: 289.74 g/mol
  • Structural Features:
    • The presence of a chloro substituent enhances lipophilicity and aids in membrane permeability.
    • A pyridine ring contributes to the compound's ability to form hydrogen bonds with target proteins.

The three-dimensional conformation of PLX9486 allows it to fit into the active site of B-Raf, inhibiting its activity effectively.

Chemical Reactions Analysis

PLX9486 undergoes various chemical reactions during its interaction with biological systems.

Reactions and Technical Details

  1. Binding Reactions: The primary reaction involves PLX9486 binding to the ATP-binding site of B-Raf, leading to competitive inhibition.
  2. Metabolic Reactions: In vivo studies indicate that PLX9486 is metabolized primarily by cytochrome P450 enzymes, which may lead to several metabolites with varying degrees of biological activity.
  3. Stability Studies: The stability of PLX9486 under physiological conditions has been assessed through degradation studies, confirming its robustness as a therapeutic agent.

These reactions are critical in understanding both the efficacy and safety profile of PLX9486 as a potential treatment option.

Mechanism of Action

The mechanism of action for PLX9486 revolves around its ability to selectively inhibit mutated forms of B-Raf, which are implicated in tumorigenesis.

Process and Data

  1. Inhibition of Signaling Pathways: By binding to the active site of B-Raf, PLX9486 prevents phosphorylation events downstream in the mitogen-activated protein kinase pathway, effectively halting cellular proliferation signals.
  2. Impact on Tumor Cells: Studies have shown that treatment with PLX9486 leads to decreased viability and increased apoptosis in cancer cell lines harboring B-Raf mutations.
  3. Clinical Observations: In clinical trials, patients treated with PLX9486 exhibited reduced tumor size and improved progression-free survival rates compared to control groups.

This mechanism highlights PLX9486's potential as an effective targeted therapy for cancers associated with B-Raf mutations.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of PLX9486 is essential for its development as a therapeutic agent.

Physical Properties

  • Appearance: Typically presented as a solid crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • pKa Value: The pKa value indicates its ionization state under physiological conditions, which influences its pharmacokinetic properties.

These properties play a crucial role in determining the formulation strategies for PLX9486 in clinical settings.

Applications

PLX9486 has significant applications within scientific research and clinical practice:

  1. Cancer Treatment: Primarily investigated as a targeted therapy for patients with B-Raf mutation-positive tumors.
  2. Preclinical Studies: Used extensively in laboratory settings to study tumor biology and resistance mechanisms associated with B-Raf inhibitors.
  3. Combination Therapies: Explored in combination with other therapeutic agents to enhance efficacy against resistant cancer types.

The ongoing research into PLX9486 continues to reveal its potential benefits in oncology, contributing valuable insights into targeted cancer therapies.

Properties

Product Name

PLX9486

Molecular Formula

C28H62Cl8N8

SMILES

Unknown

Synonyms

PLX9486; PLX-9486; PLX 9486.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.